Methyl 2-fluoro-4-(3-fluoro-4-methylphenyl)benzoate
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Overview
Description
Methyl 2-fluoro-4-(3-fluoro-4-methylphenyl)benzoate is an organic compound with the molecular formula C15H11F2O2 It is a derivative of benzoic acid, featuring two fluorine atoms and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-4-(3-fluoro-4-methylphenyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 2-fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification techniques would be tailored to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-4-(3-fluoro-4-methylphenyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Substitution: Products with various functional groups replacing the fluorine atoms.
Reduction: Methyl 2-fluoro-4-(3-fluoro-4-methylphenyl)benzyl alcohol.
Oxidation: Methyl 2-fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid.
Scientific Research Applications
Methyl 2-fluoro-4-(3-fluoro-4-methylphenyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of fluorinated compounds, which are important in pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of drug candidates, especially those requiring fluorinated aromatic compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-4-(3-fluoro-4-methylphenyl)benzoate depends on its specific application. In biological systems, the fluorine atoms can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, by increasing lipophilicity and metabolic stability. The ester group can be hydrolyzed to release the active benzoic acid derivative, which can then exert its effects on molecular targets and pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluoro-4-(4-fluorophenyl)benzoate
- Methyl 2-fluoro-4-(3-methylphenyl)benzoate
- Methyl 2-fluoro-4-(4-methylphenyl)benzoate
Uniqueness
Methyl 2-fluoro-4-(3-fluoro-4-methylphenyl)benzoate is unique due to the specific positioning of the fluorine atoms and the methyl group on the benzene ring. This unique structure can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
methyl 2-fluoro-4-(3-fluoro-4-methylphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O2/c1-9-3-4-10(7-13(9)16)11-5-6-12(14(17)8-11)15(18)19-2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXMLYCNZOCPLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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